Cas no 1806670-72-3 (Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate)

Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate is a versatile intermediate in organic synthesis, characterized by its multifunctional structure featuring both carboxyl and carbonyl groups. This compound is particularly valuable in pharmaceutical and fine chemical applications due to its reactivity, enabling further derivatization for the synthesis of complex molecules. The presence of ester, carboxyl, and ketone functionalities allows for selective modifications, making it a useful building block in medicinal chemistry and material science. Its stable yet reactive nature ensures consistent performance in multi-step synthetic routes. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for optimal results in downstream applications.
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate structure
1806670-72-3 structure
Product name:Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate
CAS No:1806670-72-3
MF:C14H16O6
MW:280.273244857788
CID:4958737

Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate
    • Inchi: 1S/C14H16O6/c1-2-20-14(19)11-6-5-10(12(16)13(17)18)8-9(11)4-3-7-15/h5-8,12,16H,2-4H2,1H3,(H,17,18)
    • InChI Key: XBNIRXCYPHYPDB-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1C=CC(C(=O)OCC)=C(C=1)CCC=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 354
  • XLogP3: 0.7
  • Topological Polar Surface Area: 101

Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015003967-250mg
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate
1806670-72-3 97%
250mg
480.00 USD 2021-06-21
Alichem
A015003967-500mg
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate
1806670-72-3 97%
500mg
782.40 USD 2021-06-21
Alichem
A015003967-1g
Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate
1806670-72-3 97%
1g
1,549.60 USD 2021-06-21

Additional information on Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate

Ethyl 4-(Carboxy(Hydroxy)Methyl)-2-(3-Oxopropyl)Benzoate: A Comprehensive Overview

Ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate, with the CAS number 1806670-72-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate ester group with a hydroxycarboxylic acid moiety and a ketone functional group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, polymer synthesis, and as a precursor for advanced materials.

Recent studies have highlighted the importance of such multifunctional compounds in the development of bioactive molecules. For instance, researchers have explored the use of ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate as a building block for constructing bio-inspired polymers. These polymers exhibit enhanced biocompatibility and mechanical properties, making them promising candidates for tissue engineering applications. The presence of the hydroxycarboxylic acid group in the molecule plays a crucial role in these properties, as it can participate in hydrogen bonding and other non-covalent interactions that are essential for polymer stability.

In addition to its role in polymer science, ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate has also been investigated for its potential in drug delivery systems. The ketone group within the molecule can undergo various chemical transformations, enabling the attachment of bioactive molecules or targeting ligands. This versatility makes it an attractive candidate for designing stimuli-responsive drug delivery systems, where the release of therapeutic agents can be controlled by external stimuli such as pH or temperature changes.

The synthesis of ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate typically involves multi-step organic reactions, including esterification, oxidation, and protection/deprotection strategies. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in these reactions. For example, the use of transition metal catalysts has been reported to facilitate key steps in the synthesis process, reducing reaction times and minimizing by-products.

From a structural perspective, ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate exhibits a high degree of symmetry and functionality. The benzoate ester group provides aromatic stability, while the hydroxycarboxylic acid moiety introduces hydrophilic character to the molecule. This balance between hydrophobic and hydrophilic domains is critical for applications in amphiphilic materials and surfactants.

Furthermore, computational studies have provided valuable insights into the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the conjugated system within the molecule contributes significantly to its electronic properties, making it suitable for use in organic electronics. Potential applications include its incorporation into organic light-emitting diodes (OLEDs) or as a component in conductive polymers.

In summary, ethyl 4-(carboxy(hydroxy)methyl)-2-(3-oxopropyl)benzoate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool in modern material science and drug development. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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